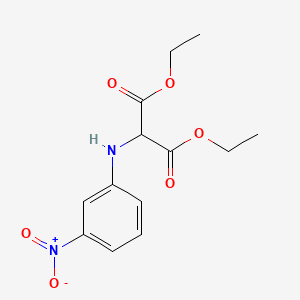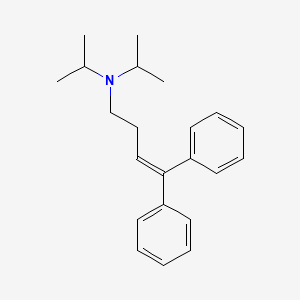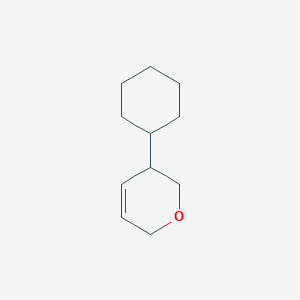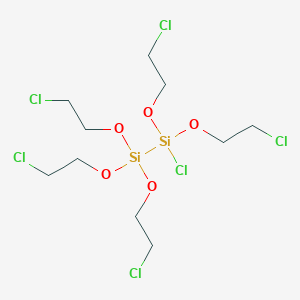![molecular formula C23H26NO6- B14593613 2-Ethyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate CAS No. 61096-56-8](/img/structure/B14593613.png)
2-Ethyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate is a complex organic compound characterized by its unique structure, which includes an ethyl group, a hexyloxyphenyl group, and a carbonate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate typically involves multiple steps, starting with the preparation of the hexyloxyphenyl derivative This is followed by the formation of the imine linkage through a condensation reaction with an aldehyde
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the use of potentially hazardous reagents like phosgene.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form carboxylic acids.
Reduction: The imine linkage can be reduced to form amines.
Substitution: The carbonate ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbonate ester group under basic conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Primary or secondary amines.
Substitution: Urethanes or carbamates, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 2-Ethyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate involves its interaction with specific molecular targets. The imine linkage can interact with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The carbonate ester group can undergo hydrolysis, releasing active intermediates that further modulate biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl phenyl carbonate
- Hexyl phenyl carbonate
- Methylidene phenyl carbonate
Uniqueness
2-Ethyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of the hexyloxyphenyl group enhances its lipophilicity, making it more suitable for certain biological applications compared to simpler carbonate esters.
Eigenschaften
CAS-Nummer |
61096-56-8 |
|---|---|
Molekularformel |
C23H26NO6- |
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
[2-ethyl-4-[(4-hexoxyphenyl)methylideneamino]oxycarbonylphenyl] carbonate |
InChI |
InChI=1S/C23H27NO6/c1-3-5-6-7-14-28-20-11-8-17(9-12-20)16-24-30-22(25)19-10-13-21(29-23(26)27)18(4-2)15-19/h8-13,15-16H,3-7,14H2,1-2H3,(H,26,27)/p-1 |
InChI-Schlüssel |
ZZEFQMWOUFNWHY-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCOC1=CC=C(C=C1)C=NOC(=O)C2=CC(=C(C=C2)OC(=O)[O-])CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


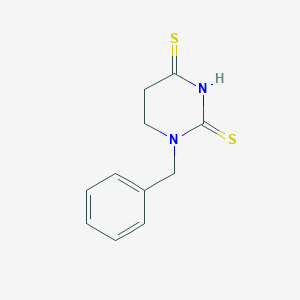
![3,3'-[(3-Methylpentane-1,5-diyl)bis(oxy)]dipropanoic acid](/img/structure/B14593546.png)
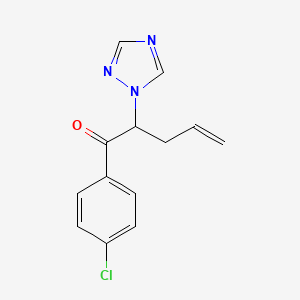
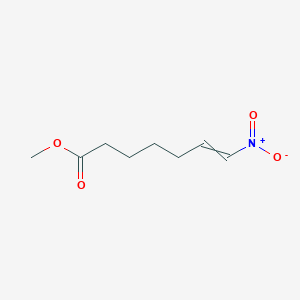
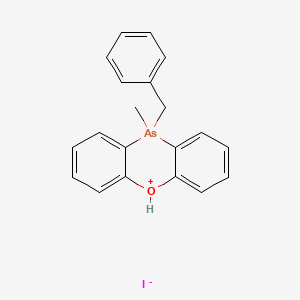

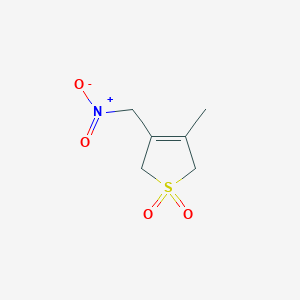
![3-[(3-Chlorophenyl)methyl]-2,4,6-trimethylphenol](/img/structure/B14593585.png)
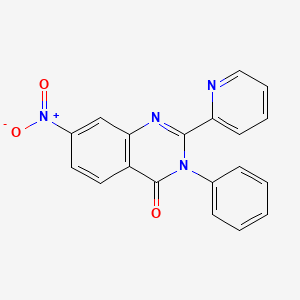
![(Methylsulfanyl)[(oct-5-en-4-yl)sulfanyl]acetonitrile](/img/structure/B14593596.png)
